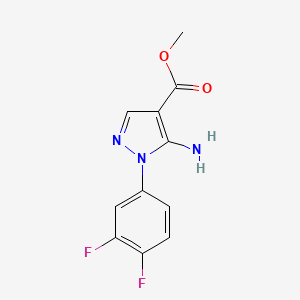
Methyl 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-氨基-1-(3,4-二氟苯基)-1H-吡唑-4-甲酸甲酯是一种杂环化合物,由于其独特的化学结构和潜在应用,在科学界引起了极大的兴趣。该化合物属于吡唑家族,该家族以其多样的生物活性而闻名,在医药、农业和材料科学等各个领域都有应用。
准备方法
合成路线和反应条件: 5-氨基-1-(3,4-二氟苯基)-1H-吡唑-4-甲酸甲酯的合成通常涉及适当的线性化合物的环化。 一种常见的方法是在室温下,在水和乙醇的混合溶剂中,通过芳香醛、丙二腈和苯肼的串联Knoevenagel-环缩合反应进行 。这种一锅三组分合成方法效率高且环境友好。
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但规模更大,并针对产率和纯度进行了优化。使用连续流反应器和自动化合成平台可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型: 5-氨基-1-(3,4-二氟苯基)-1H-吡唑-4-甲酸甲酯会发生各种化学反应,包括:
氧化: 此反应可以引入额外的官能团或修饰现有的官能团。
还原: 此反应可以还原特定的官能团,改变化合物的性质。
取代: 此反应可以将一种官能团替换为另一种官能团,为进一步的功能化提供途径。
常见试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 常用的还原剂包括硼氢化钠 (NaBH4) 和氢化锂铝 (LiAlH4)。
取代: 常用的试剂包括卤素(例如溴、氯)和亲核试剂(例如胺、硫醇)。
主要形成的产物: 这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能生成羧酸或酮,而还原可能生成醇或胺。
科学研究应用
5-氨基-1-(3,4-二氟苯基)-1H-吡唑-4-甲酸甲酯具有广泛的科学研究应用,包括:
化学: 用作合成更复杂杂环化合物的构建块。
生物学: 研究其潜在的抗菌、抗真菌和抗病毒活性.
医药: 探索其作为抗炎药、止痛药和抗癌药的潜力.
工业: 用于开发具有特定性质的新材料,例如导电性或荧光性。
作用机制
5-氨基-1-(3,4-二氟苯基)-1H-吡唑-4-甲酸甲酯的作用机制涉及其与特定分子靶标和途径的相互作用。 例如,分子对接研究表明,该化合物可能靶向 2,2-二烷基甘氨酸脱羧酶等酶,该酶参与细菌代谢 。该化合物与这些靶标结合的能力可以破坏重要的生物过程,从而导致其抗菌作用。
类似化合物:
- 5-氨基-1,3-二苯基-1H-吡唑-4-腈
- 5-氨基-3-(2,5-二氟苯基)-1-苯基-1H-吡唑-4-腈
比较: 5-氨基-1-(3,4-二氟苯基)-1H-吡唑-4-甲酸甲酯因存在甲酯基团和苯环上的特定取代模式而独一无二例如,二氟苯基基团可以增强化合物的亲脂性和膜通透性,可能提高其作为候选药物的疗效 .
相似化合物的比较
- 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
- 5-amino-3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
Comparison: Methyl 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the methyl ester group and the specific substitution pattern on the phenyl ringFor example, the difluorophenyl group can enhance the compound’s lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate .
属性
分子式 |
C11H9F2N3O2 |
|---|---|
分子量 |
253.20 g/mol |
IUPAC 名称 |
methyl 5-amino-1-(3,4-difluorophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H9F2N3O2/c1-18-11(17)7-5-15-16(10(7)14)6-2-3-8(12)9(13)4-6/h2-5H,14H2,1H3 |
InChI 键 |
ISEPIBUHJHAEBQ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


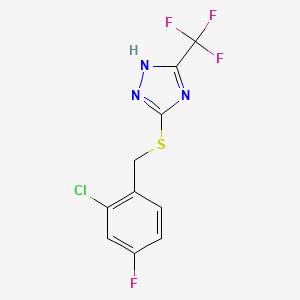

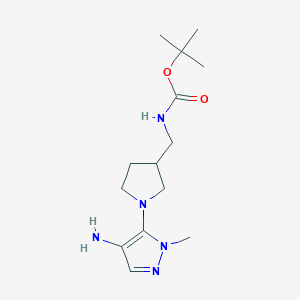
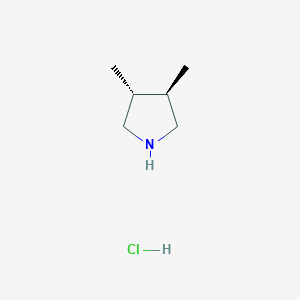
![5,7-Dichloro-2-(3-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11789275.png)


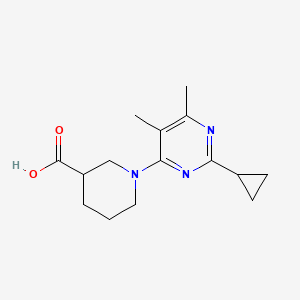


![2-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B11789303.png)



